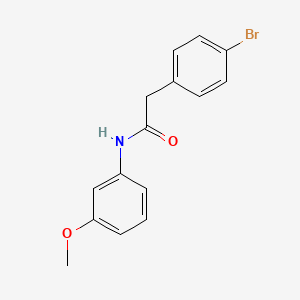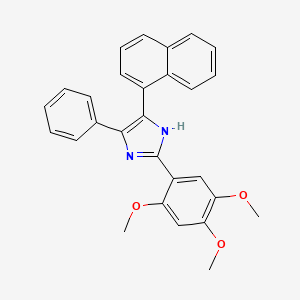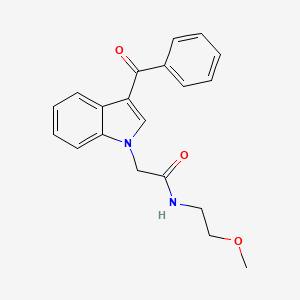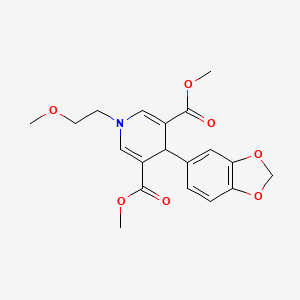![molecular formula C21H20IN3O B4663543 2-(4-IODOANILINO)-N'-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE](/img/structure/B4663543.png)
2-(4-IODOANILINO)-N'-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE
Overview
Description
2-(4-IODOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE is a complex organic compound characterized by the presence of an iodoaniline group and a naphthylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-IODOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Iodoaniline Intermediate: The initial step involves the iodination of aniline to form 4-iodoaniline. This can be achieved using iodine and an oxidizing agent such as sodium nitrite under acidic conditions.
Condensation Reaction: The 4-iodoaniline is then reacted with butanohydrazide in the presence of a suitable catalyst to form the hydrazone intermediate.
Formation of the Final Compound: The hydrazone intermediate undergoes a condensation reaction with 2-naphthaldehyde under basic conditions to yield the final product, 2-(4-IODOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-IODOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone moiety.
Substitution: The iodo group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-IODOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-IODOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodoaniline and naphthylmethylidene groups allows for specific interactions with biological macromolecules, potentially leading to inhibition or activation of certain pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE
- 2-(4-CHLOROANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE
- 2-(4-FLUOROANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE
Uniqueness
The uniqueness of 2-(4-IODOANILINO)-N’-[(E)-1-(2-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE lies in the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to unique biological activities compared to its bromo, chloro, and fluoro analogs.
Properties
IUPAC Name |
2-(4-iodoanilino)-N-[(E)-naphthalen-2-ylmethylideneamino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20IN3O/c1-2-20(24-19-11-9-18(22)10-12-19)21(26)25-23-14-15-7-8-16-5-3-4-6-17(16)13-15/h3-14,20,24H,2H2,1H3,(H,25,26)/b23-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVCWJANJYHQSP-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC2=CC=CC=C2C=C1)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC2=CC=CC=C2C=C1)NC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(5E)-5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4663466.png)
![1-[(2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethyl)amino]propan-2-ol dihydrochloride](/img/structure/B4663471.png)
![ETHYL 2-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4663477.png)

![2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2,7-DIMETHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE](/img/structure/B4663489.png)


![methyl 3-(4-chlorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4663518.png)
![4,5-dimethyl-6,10-dithia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one](/img/structure/B4663527.png)

![N-[(5-chloro-2-methoxyphenyl)methyl]butan-1-amine;hydrochloride](/img/structure/B4663549.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4663557.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B4663566.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methoxyphenyl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4663571.png)
